Vasicinol

Description

Vasicinol has been reported in Justicia adhatoda with data available.

Properties

CAS No. |

5081-51-6 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol |

InChI |

InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m0/s1 |

InChI Key |

WEFMOGRHGUPGMA-JTQLQIEISA-N |

Isomeric SMILES |

C1CN2CC3=C(C=CC(=C3)O)N=C2[C@@H]1O |

Canonical SMILES |

C1CN2CC3=C(C=CC(=C3)O)N=C2C1O |

Appearance |

Powder |

Other CAS No. |

5081-51-6 |

Origin of Product |

United States |

Foundational & Exploratory

The Bronchodilatory Potential of Adhatoda vasica: A Technical Guide to its Core Active Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhatoda vasica Nees (family Acanthaceae), commonly known as Vasaka, has a long-standing history in traditional medicine for treating respiratory ailments. Its primary bioactive alkaloids, vasicine and its auto-oxidation product vasicinone, are the focus of extensive research for their potent bronchodilatory and respiratory stimulant properties. This technical guide provides an in-depth analysis of the experimental evidence supporting the use of these natural compounds in the management of bronchoconstrictive conditions. We present a compilation of quantitative data from key preclinical studies, detailed experimental protocols for their isolation and pharmacological evaluation, and a visual representation of the proposed signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of respiratory drug discovery and development.

Introduction

Chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by airway inflammation and bronchoconstriction, leading to significant morbidity and mortality worldwide. The current therapeutic strategies often involve long-term use of corticosteroids and bronchodilators, which can be associated with adverse effects. This has spurred the search for novel, safer, and more effective treatment modalities. Adhatoda vasica has been used for centuries in Ayurvedic and Unani medicine to treat cough, asthma, and other respiratory disorders[1]. The primary alkaloids responsible for its therapeutic effects are vasicine and vasicinone[2][3]. While vasicine has shown potent bronchodilatory activity in several preclinical models, its effects in vivo have been a subject of debate, with some studies reporting bronchoconstriction. Vasicinone, on the other hand, consistently demonstrates bronchodilator effects in vitro[2][4]. Interestingly, a combination of both alkaloids exhibits a pronounced and synergistic bronchodilatory effect, suggesting a complex interaction that warrants further investigation. This guide delves into the scientific evidence that underpins the bronchodilatory action of these compounds.

Quantitative Data on Bronchodilator Activity

The bronchodilatory efficacy of vasicine, vasicinone, and Adhatoda vasica extracts has been quantified in various preclinical models. The following tables summarize key findings from these studies, providing a comparative overview of their potency.

Table 1: In Vitro Bronchodilator Activity of Vasicine and its Analogues

| Compound | Preparation | Agonist | Potency (EC50/IC50) | Maximum Relaxation (%) | Reference |

| Vasicine Analogue (7,9-diethoxy derivative) | Guinea pig tracheal chain | Acetylcholine, Histamine, Ovalbumin | 12-70 mmol/L | - | |

| Vasicine Analogue (8,9-dimethoxy analog) | Guinea pig tracheal chain | Acetylcholine, Histamine, Ovalbumin | 73 mmol/L (at 20 mg/mL) | 82% | |

| Vasicine Analogue (8,9-dioxymethylene compound) | Guinea pig tracheal chain | Acetylcholine, Histamine, Ovalbumin | 116 mmol/L (at 30 mg/mL) | 100% | |

| Vasicine Analogue (with seven-member C ring) | Guinea pig tracheal chain | Histamine, Acetylcholine | More active than etofylline | 100% |

Table 2: In Vivo Bronchodilator Activity of Vasicine, Vasicinone, and Deoxyvasicine

| Compound | Animal Model | Challenge | Dose | Effect | Reference |

| (±)-Vasicine (VAS) | Guinea pig | Acetylcholine chloride, Histamine | 45 mg/kg | 28.59% prolongation of pre-convulsive time | |

| (±)-Vasicinone (VAO) | Guinea pig | Acetylcholine chloride, Histamine | 45 mg/kg | 57.21% prolongation of pre-convulsive time | |

| Deoxyvasicine (DVAS) | Guinea pig | Acetylcholine chloride, Histamine | 45 mg/kg | 29.66% prolongation of pre-convulsive time | |

| Aminophylline (Standard) | Guinea pig | Acetylcholine chloride, Histamine | - | 46.98% prolongation of pre-convulsive time |

Table 3: Clinical Efficacy of Adhatoda vasica Formulations in Asthma Patients

| Formulation | Key Outcome | Result | Significance | Reference |

| Vasa extract (Ghana) | Eosinophil count | Highly significant decrease | P < 0.001 | |

| Vasa extract (Ghana), Vasa Ghrita (1), Vasarishta | Lalatesweda (Forehead sweating) | Highly significant improvement | P < 0.001 | |

| Vasarishta, Vasa Avaleha (s), Vasa Avaleha (k) | Asinolabhetesukham (Comfortable sleep) | Highly significant improvement | P < 0.001 | |

| All test drug groups (except Vasa Ghrita (2)) | Wheezing | Highly significant improvement | P < 0.001 |

Experimental Protocols

Isolation of Vasicine from Adhatoda vasica Leaves

This protocol is based on a conventional acid-base extraction method followed by chromatographic purification.

-

Extraction:

-

Air-dried and pulverized leaves of Adhatoda vasica are exhaustively extracted with 95% ethanol at room temperature.

-

The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Acid-Base Extraction:

-

The residue is dissolved in 2% aqueous sulfuric acid and filtered.

-

The acidic solution is then basified with ammonia to a pH of 9.

-

The alkaline solution is repeatedly extracted with chloroform.

-

The combined chloroform extracts are concentrated to yield a crude alkaloid mixture.

-

-

Purification:

-

The crude alkaloid mixture is subjected to column chromatography over silica gel (60-120 mesh).

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

-

Fractions containing pure vasicine are pooled and the solvent is evaporated to yield crystalline vasicine.

-

The identity and purity of the isolated vasicine are confirmed by spectroscopic methods (UV, IR, MS, and NMR) and by comparing its melting point with the reported value.

-

Evaluation of Bronchodilator Activity using Isolated Guinea Pig Tracheal Chain

This in vitro assay is a standard method to assess the relaxant effect of compounds on airway smooth muscle.

-

Tissue Preparation:

-

A male Dunkin-Hartley guinea pig (400-600 g) is sacrificed by cervical dislocation.

-

The trachea is carefully dissected out and placed in Krebs-Henseleit physiological salt solution.

-

The trachea is cut into rings, and a chain of 3-4 rings is prepared.

-

-

Experimental Setup:

-

The tracheal chain is suspended in a 10 ml organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

The lower end of the chain is fixed, and the upper end is connected to an isometric force transducer to record changes in tension.

-

An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

-

-

Procedure:

-

The tracheal chain is contracted by adding a submaximal concentration of a bronchoconstrictor agent like histamine (1 µM) or acetylcholine (1 µM) to the organ bath.

-

Once the contraction reaches a stable plateau, cumulative concentrations of the test compound (e.g., vasicine, vasicinone, or plant extract) are added to the bath.

-

The relaxation of the tracheal chain is recorded as a percentage of the maximum contraction induced by the agonist.

-

A control experiment is performed using a standard bronchodilator like theophylline or salbutamol.

-

The EC50 or IC50 values are calculated from the concentration-response curves.

-

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathways for Bronchodilation

The exact molecular mechanism of vasicine-induced bronchodilation is not fully elucidated, but evidence suggests the involvement of anticholinergic and mast cell stabilizing effects.

Caption: Proposed mechanisms of vasicine-induced bronchodilation.

Experimental Workflow for Bronchodilator Drug Discovery from Adhatoda vasica

The following diagram illustrates a logical workflow from the initial plant material to preclinical evaluation.

Caption: A typical workflow for natural product-based drug discovery.

Logical Relationship of Adhatoda vasica Alkaloids in Bronchodilation

This diagram depicts the relationship between the plant, its primary alkaloids, and their observed effects on bronchial tissue.

Caption: Interaction of Adhatoda vasica alkaloids and their effects.

Discussion and Future Perspectives

The compiled data and experimental protocols underscore the significant bronchodilatory potential of alkaloids from Adhatoda vasica. Vasicine and its analogues have consistently demonstrated potent relaxant effects on pre-contracted airway smooth muscle in vitro. The in vivo effects of vasicine alone appear to be more complex and may be influenced by metabolic conversion and other physiological factors. The synergistic bronchodilatory activity observed with the combination of vasicine and vasicinone is a particularly promising area for future research and drug development.

The proposed mechanisms of action, including anticholinergic and mast cell stabilizing effects, provide a solid foundation for further mechanistic studies. Future research should focus on elucidating the precise molecular targets and signaling pathways involved. Investigating the potential for phosphodiesterase inhibition by these alkaloids could also open new avenues for understanding their bronchodilator and anti-inflammatory properties.

The clinical data, although from studies with traditional formulations, are encouraging and highlight the potential of Adhatoda vasica in managing asthma symptoms. However, more rigorous, placebo-controlled clinical trials with standardized extracts or isolated compounds are necessary to establish their efficacy and safety in a modern clinical context.

Conclusion

The alkaloids from Adhatoda vasica, particularly vasicine and vasicinone, represent a valuable source of lead compounds for the development of novel bronchodilator agents. This technical guide provides a comprehensive overview of the current scientific knowledge, offering researchers and drug development professionals a solid foundation for future investigations into these promising natural products. The detailed protocols and visualized pathways are intended to facilitate further research and accelerate the translation of these traditional remedies into evidence-based therapies for respiratory diseases.

References

NLRP3 Inflammasome Inhibitors: A New Frontier in Anti-Inflammatory Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of anti-inflammatory drug development is undergoing a paradigm shift, moving beyond broad-spectrum agents to targeted therapies that address the molecular drivers of inflammation. At the forefront of this evolution are inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, a key signaling platform in the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of chronic and acute inflammatory diseases, making it a highly attractive therapeutic target. This technical guide provides a comprehensive overview of NLRP3 inflammasome inhibitors, with a focus on the promising clinical candidate dapansutrile and the well-characterized research compound MCC950.

The NLRP3 Inflammasome: A Central Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, orchestrates a potent inflammatory response.[1][2] Its activation is a two-step process: a "priming" signal, often from microbial components or endogenous cytokines, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an "activation" signal from a diverse range of stimuli, including microbial toxins, crystalline substances, and endogenous danger signals.[1] This leads to the assembly of the inflammasome, which consists of the NLRP3 sensor, the adaptor protein ASC, and the effector pro-caspase-1.[2] The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[2] Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis.

The aberrant activation of the NLRP3 inflammasome is a pathogenic driver in numerous diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, multiple sclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's. This central role in a multitude of pathologies underscores the significant therapeutic potential of NLRP3 inhibitors.

Mechanism of Action of NLRP3 Inhibitors

NLRP3 inhibitors offer a novel therapeutic strategy by directly targeting the root cause of inflammation rather than just managing symptoms. These small molecules can work through various mechanisms, but a primary mode of action is to directly bind to the NLRP3 protein and prevent its activation and the subsequent assembly of the inflammasome.

One of the most well-studied NLRP3 inhibitors, MCC950 , directly targets the Walker B motif within the NACHT domain of NLRP3. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis, a critical step for inflammasome activation. By doing so, MCC950 effectively blocks the release of IL-1β induced by a wide range of NLRP3 activators. Importantly, MCC950 is highly specific for the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.

Dapansutrile (OLT1177) is another specific NLRP3 inhibitor that has shown promise in clinical trials. It is a β-sulfonyl nitrile compound that has been demonstrated to directly bind to NLRP3 and inhibit its ATPase activity. This action prevents the formation of the active inflammasome complex and subsequently blocks the production of IL-1β and IL-18.

Clinical Development and Efficacy Data

A growing number of NLRP3 inhibitors are advancing through clinical trials, demonstrating the therapeutic potential of this drug class.

Dapansutrile (OLT1177) has completed several Phase 1 and Phase 2 clinical trials for various inflammatory conditions.

| Indication | Phase | Key Findings | Reference |

| Gout Flares | Phase 2a | Significant reduction in target joint pain. Satisfactory safety profile. | |

| Heart Failure with Reduced Ejection Fraction (HFrEF) | Phase 1b | Safe and well-tolerated. In the high-dose group, significant improvements were seen in left ventricular ejection fraction and exercise time. | |

| Parkinson's Disease | Phase 2 | Trial initiated to evaluate safety, tolerability, and ability to reduce neuroinflammation. |

Other NLRP3 Inhibitors in Clinical Development:

| Compound | Developer | Highest Development Phase | Therapeutic Areas | Reference |

| RRx-001 (Nibrozetone) | EpicentRx | Phase 3 | Small Cell Lung Cancer, Oral Mucositis | |

| VTX2735 | Ventyx Biosciences | Phase 1 | Healthy Volunteers (Phase 2 planned in CAPS) | |

| NT-0796 | NodThera | Phase 1b/2a | Cardiovascular Risk in Obese Subjects | |

| DFV890 (IFM-2427) | Novartis | Phase 2 | Familial Cold Autoinflammatory Syndrome (CAPS), Knee Osteoarthritis | |

| ZYIL1 | Zydus Lifesciences | Phase 2 | CAPS | |

| HT-6184 | Halia Therapeutics | Phase 1 | Healthy Volunteers |

While MCC950 showed great promise in preclinical studies, its clinical development was halted due to observations of liver toxicity in long-term animal studies. Nevertheless, it remains an invaluable tool for preclinical research into the role of the NLRP3 inflammasome.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NLRP3 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)

Objective: To assess the ability of a test compound to inhibit NLRP3 inflammasome activation in primary macrophages.

Methodology:

-

Isolation and Culture of BMDMs:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.

-

-

Priming Step:

-

Seed the differentiated BMDMs in 96-well plates.

-

Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

-

Inhibitor Treatment:

-

Pre-treat the primed BMDMs with various concentrations of the test compound (e.g., MCC950) or vehicle control (e.g., DMSO) for 30 minutes.

-

-

Activation Step:

-

Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

-

-

Measurement of IL-1β Secretion:

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Cell Viability Assay:

-

Assess cell viability using a lactate dehydrogenase (LDH) assay on the supernatants or an MTT assay on the remaining cells to rule out cytotoxicity of the test compound.

-

In Vivo Murine Model of Gouty Arthritis

Objective: To evaluate the efficacy of an NLRP3 inhibitor in reducing inflammation in a mouse model of gout.

Methodology:

-

Animal Model:

-

Use 8-10 week old male C57BL/6 mice.

-

-

Induction of Gouty Arthritis:

-

Inject 1 mg of monosodium urate (MSU) crystals suspended in sterile saline intra-articularly into the right ankle joint of the mice.

-

Inject sterile saline into the left ankle joint as a control.

-

-

Drug Administration:

-

Administer the test compound (e.g., dapansutrile) orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 1 hour before MSU injection and then daily).

-

Administer vehicle control to the control group.

-

-

Assessment of Inflammation:

-

Joint Swelling: Measure the thickness of the ankle joint using a digital caliper at various time points (e.g., 0, 6, 12, 24, 48 hours) post-MSU injection.

-

Histological Analysis: At the end of the experiment, euthanize the mice and collect the ankle joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and synovial hyperplasia.

-

Cytokine Analysis: Collect synovial fluid or tissue homogenates from the joints to measure the levels of IL-1β and other inflammatory cytokines by ELISA or multiplex assay.

-

Future Directions and Conclusion

The development of NLRP3 inflammasome inhibitors represents a significant advancement in the treatment of inflammatory diseases. The specificity of these agents offers the potential for improved efficacy and a better safety profile compared to broader anti-inflammatory drugs. While the clinical journey of some molecules like MCC950 has faced challenges, the continued progress of compounds like dapansutrile and others in the pipeline provides strong optimism for the future.

Ongoing research is focused on developing second-generation NLRP3 inhibitors with improved pharmacokinetic and safety profiles. Furthermore, the therapeutic potential of these inhibitors is being explored in a wider range of diseases, including neurodegenerative and metabolic disorders. As our understanding of the intricate role of the NLRP3 inflammasome in health and disease deepens, targeted inhibition of this pathway is poised to become a cornerstone of anti-inflammatory therapy. This technical guide serves as a foundational resource for researchers and drug developers dedicated to advancing this exciting field.

References

The Antioxidant Potential of Vasicinol and Related Alkaloids: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of vasicinol and its related quinazoline alkaloids, primarily vasicine and vasicinone, derived from Adhatoda vasica. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying biochemical pathways involved in their antioxidant action.

Quantitative Antioxidant Activity

The antioxidant capacity of vasicine and vasicinone has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from multiple studies, providing a comparative look at their efficacy in scavenging different types of free radicals and reducing oxidative stress.

Table 1: Radical Scavenging Activity of Vasicine

| Assay Type | Concentration | % Inhibition | IC50 Value | Reference |

| DPPH Radical Scavenging | 100 µg/mL | 29% | 187 µg/mL | [1] |

| ABTS Radical Scavenging | - | - | 11.5 µg/mL | [2] |

| Hydroxyl Radical Scavenging | - | - | 22 µg/mL | [2] |

| Hydrogen Peroxide Scavenging | - | - | 27.8 µg/mL | [2] |

Table 2: Antioxidant Activity of Vasicinone

| Assay Type | Concentration (µM) | Effect | Reference |

| DPPH Radical Scavenging | 70 | Maximum Inhibition | [3] |

| Hydroxyl Radical Scavenging | 70 | Maximum Inhibition | |

| Ferric Reducing Power | 70 | Maximum Percentage | |

| Intracellular ROS Production (A549 cells) | 50 | Decrease from 1312.55 to 1030.11 a.u. | |

| Intracellular ROS Production (A549 cells) | 70 | Decrease from 1312.55 to 1032.37 a.u. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key in vitro antioxidant assays cited in the studies of vasicinol-related alkaloids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution has a deep purple color and should be protected from light.

-

Reaction Mixture: A specific volume of the test compound (e.g., vasicinol dissolved in a suitable solvent) at various concentrations is mixed with a fixed volume of the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, usually 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample (DPPH solution with the test compound).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. This results in a dark green-blue solution.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small volume of the test sample at different concentrations is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-10 minutes) in the dark.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

-

Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).

-

Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄.

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.

-

Reaction Mixture: The reaction mixture typically contains the test compound at various concentrations, a source of Fe²⁺ (e.g., FeSO₄), EDTA, H₂O₂, and a detection molecule (e.g., salicylic acid or deoxyribose).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 10-60 minutes).

-

Stopping the Reaction: The reaction can be stopped by adding a substance like catalase to degrade the remaining H₂O₂.

-

Color Development: Reagents are added to develop a colored product from the reaction of the hydroxyl radicals with the detection molecule. For example, with salicylic acid, the hydroxylated product forms a colored complex that can be measured.

-

Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 510 nm for the salicylic acid method).

-

Calculation: A decrease in the absorbance of the sample compared to the control indicates hydroxyl radical scavenging activity.

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by systems like the PMS-NADH system.

-

Reaction Mixture: The reaction mixture contains the test sample, a source of superoxide radicals (e.g., a mixture of phenazine methosulfate (PMS) and NADH), and a detector dye like nitroblue tetrazolium (NBT).

-

Incubation: The mixture is incubated at room temperature for a short period (e.g., 5 minutes).

-

Measurement: The reduction of NBT by superoxide radicals forms a colored formazan product, and the absorbance is measured at a specific wavelength (e.g., 560 nm).

-

Calculation: The scavenging activity is determined by the reduction in the absorbance of the sample compared to the control.

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals, which are often generated from sodium nitroprusside.

-

Generation of Nitric Oxide: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.

-

Reaction: The test compound is incubated with the sodium nitroprusside solution.

-

Quantification of Nitrite: The amount of nitrite formed is quantified using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction forms a colored azo dye.

-

Measurement: The absorbance of the colored solution is measured at approximately 546 nm.

-

Calculation: A decrease in the absorbance of the sample compared to the control indicates nitric oxide scavenging activity.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of vasicinol and related compounds are not only due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.

General Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting in vitro antioxidant assays.

Caption: General workflow for in vitro antioxidant capacity assessment.

Nrf2/ARE Signaling Pathway

Extracts from Adhatoda vasica have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like vasicinol-related compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.

References

Vasicinol as a Sucrase Inhibitor for Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasicinol, a pyrroquinazoline alkaloid isolated from Adhatoda vasica, has demonstrated significant potential as a sucrase inhibitor, positioning it as a molecule of interest for metabolic research, particularly in the context of postprandial hyperglycemia and type 2 diabetes. This technical guide provides a comprehensive overview of the current knowledge on vasicinol, including its inhibitory kinetics, detailed experimental protocols for its evaluation, and a discussion of its potential, though not yet directly elucidated, impact on key metabolic signaling pathways. The information presented herein is intended to equip researchers with the necessary details to design and execute further investigations into the therapeutic and research applications of vasicinol.

Introduction

Postprandial hyperglycemia, the spike in blood glucose levels following a meal, is a critical factor in the pathophysiology of type 2 diabetes and its associated cardiovascular complications.[1] One therapeutic strategy to manage this condition is the inhibition of intestinal α-glucosidases, such as sucrase-isomaltase, which are responsible for the final steps of carbohydrate digestion.[2] By delaying the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides, these inhibitors can effectively blunt the postprandial glycemic excursion.[3]

Vasicinol, a natural compound derived from the leaves of Adhatoda vasica, has been identified as a potent and reversible inhibitor of sucrase.[4] This guide summarizes the quantitative data on its inhibitory activity, provides detailed methodologies for its study, and explores its potential role in modulating metabolic signaling pathways.

Quantitative Data on Vasicinol's Sucrase Inhibitory Activity

The inhibitory efficacy of vasicinol against sucrase has been quantified in vitro. The following table summarizes the key kinetic parameters, demonstrating its potent and competitive nature of inhibition.

| Parameter | Value | Source(s) |

| IC50 (Half-maximal inhibitory concentration) | 250 µM | [4] |

| Ki (Inhibition constant) | 183 µM | |

| Type of Inhibition | Competitive, Reversible |

Experimental Protocols

In Vitro Sucrase Inhibition Assay using Rat Intestinal Acetone Powder

This protocol describes a common method to assess the sucrase inhibitory activity of compounds like vasicinol.

Materials:

-

Rat intestinal acetone powder

-

Vasicinol (or test compound)

-

Sucrose (substrate)

-

0.1 M Phosphate buffer (pH 6.8)

-

Glucose oxidase kit

-

Spectrophotometer (500 nm)

-

Incubator (37°C)

Procedure:

-

Enzyme Preparation:

-

Homogenize 1g of rat intestinal acetone powder in 30 mL of 0.9% NaCl solution.

-

Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C.

-

The resulting supernatant is the crude enzyme solution containing sucrase.

-

-

Assay Reaction:

-

In a microplate well, add 10 µL of vasicinol solution (at various concentrations).

-

Add 20 µL of the crude enzyme solution.

-

Add 30 µL of 0.1 M phosphate buffer (pH 6.8).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 100 mM sucrose solution.

-

Incubate the reaction mixture at 37°C for 40 minutes.

-

-

Glucose Measurement:

-

Stop the reaction by boiling for 2 minutes.

-

Measure the amount of glucose produced using a glucose oxidase kit according to the manufacturer's instructions.

-

Read the absorbance at 500 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Oral Sucrose Tolerance Test (OSTT) in Rats (Hypothetical Protocol for Vasicinol)

While no in vivo studies have been published specifically for isolated vasicinol, this protocol outlines a standard procedure that could be adapted to evaluate its effect on postprandial hyperglycemia. Studies on the crude extract of Adhatoda vasica have shown a reduction in blood glucose levels in diabetic patients, suggesting the potential for in vivo efficacy of its active constituents.

Animals:

-

Male Wistar or Sprague-Dawley rats (180-220g)

Materials:

-

Vasicinol

-

Sucrose

-

Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

-

Glucometer and test strips

Procedure:

-

Acclimatization and Fasting:

-

Acclimatize the rats for at least one week before the experiment.

-

Fast the rats overnight (12-16 hours) with free access to water.

-

-

Grouping and Administration:

-

Divide the rats into groups (e.g., control, vasicinol-treated, positive control like acarbose).

-

Administer the vehicle to the control group, vasicinol (at various doses) to the test groups, and acarbose to the positive control group via oral gavage.

-

-

Sucrose Loading and Blood Glucose Monitoring:

-

30 minutes after the administration of the test compounds, administer a sucrose solution (e.g., 2 g/kg body weight) orally to all rats.

-

Measure blood glucose levels from the tail vein at 0 (just before sucrose loading), 30, 60, 90, and 120 minutes after sucrose loading using a glucometer.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time for each group.

-

Calculate the area under the curve (AUC) for the glucose response to assess the overall glycemic impact.

-

Statistically compare the results between the groups.

-

Signaling Pathways and Experimental Workflows

The inhibition of sucrase by vasicinol is expected to have downstream effects on various metabolic signaling pathways. While direct experimental evidence for vasicinol's impact on these pathways is currently lacking, we can hypothesize its potential involvement based on the known consequences of reduced glucose absorption.

Experimental Workflow for In Vitro Sucrase Inhibition Assay

The following diagram illustrates the key steps in the in vitro evaluation of vasicinol's sucrase inhibitory activity.

Hypothetical Signaling Pathway: Impact of Sucrase Inhibition on Insulin Signaling

By reducing the rate of glucose absorption from the intestine, vasicinol could indirectly modulate the insulin signaling pathway. A lower and slower rise in postprandial blood glucose would lead to a more regulated insulin release from the pancreas, potentially improving insulin sensitivity over time.

Hypothetical Signaling Pathway: Potential Link to AMPK Activation

AMP-activated protein kinase (AMPK) is a key energy sensor in cells. While there is no direct evidence, it is plausible that long-term reduction in glucose spikes by a sucrase inhibitor like vasicinol could contribute to a cellular metabolic environment that favors AMPK activation, promoting glucose uptake and utilization in peripheral tissues.

Conclusion and Future Directions

Vasicinol presents a compelling case as a natural sucrase inhibitor for metabolic research. Its well-characterized in vitro inhibitory kinetics provide a solid foundation for further investigation. However, a critical gap exists in the literature regarding its in vivo efficacy as an isolated compound. Future research should prioritize conducting oral sucrose tolerance tests and other relevant in vivo studies using purified vasicinol to definitively establish its effect on postprandial hyperglycemia.

Furthermore, elucidating the direct impact of vasicinol on key metabolic signaling pathways, such as insulin and AMPK signaling, will be crucial for a comprehensive understanding of its mechanism of action. Such studies will not only validate the hypothetical pathways presented in this guide but also potentially uncover novel therapeutic targets and applications for vasicinol in the management of metabolic disorders. The detailed protocols and compiled data herein serve as a valuable resource for researchers embarking on these important investigations.

References

The Historical Use of Vasicinol in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasicinol, a quinazoline alkaloid found in Justicia adhatoda (L.) Nees (formerly Adhatoda vasica), has been a component of traditional medical systems, particularly Ayurveda and Unani, for centuries. While often overshadowed by its more abundant analogue, vasicine, vasicinol contributes to the therapeutic efficacy of J. adhatoda preparations, which are primarily renowned for their application in respiratory disorders. This technical guide provides an in-depth analysis of the historical and traditional uses of vasicinol, supported by available quantitative data, experimental protocols for alkaloid extraction, and an exploration of the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further scientific investigation into this promising natural compound.

Introduction

Justicia adhatoda, commonly known as Malabar nut or Vasaka, has a long and well-documented history of use in traditional medicine across Southeast Asia.[1][2] The leaves, roots, and flowers of the plant are utilized in various preparations to treat a wide range of ailments, most notably respiratory conditions such as asthma, bronchitis, and cough.[3][4] The therapeutic effects of J. adhatoda are attributed to its rich phytochemical composition, particularly the presence of quinazoline alkaloids. The primary alkaloids include vasicine, vasicinone, and vasicinol.[5] While vasicine is the most abundant and extensively studied of these compounds, vasicinol is also believed to contribute to the plant's medicinal properties. This guide focuses specifically on the traditional use of vasicinol, providing a technical overview for scientific and research applications.

Traditional and Ethnomedicinal Uses

The traditional use of vasicinol is intrinsically linked to the use of the whole plant or its extracts. Traditional preparations were not designed to isolate individual compounds; rather, they relied on the synergistic effects of the plant's various constituents.

Respiratory Ailments

The most prominent traditional use of J. adhatoda, and by extension vasicinol, is in the treatment of respiratory disorders.

-

Asthma and Bronchitis: Decoctions and juices of the leaves are traditionally used to relieve bronchial inflammation and act as a bronchodilator.

-

Cough and Cold: The expectorant properties of the plant are utilized to loosen phlegm and ease coughs.

Other Traditional Applications

Beyond respiratory conditions, traditional medicine has employed J. adhatoda for a variety of other ailments:

-

Tuberculosis: The plant has been used in the management of tuberculosis.

-

Fever: Traditional healers have used preparations of the plant to reduce fever.

-

Bleeding Disorders: It has been used to control internal and external bleeding.

-

Inflammation: The anti-inflammatory properties of the plant have been utilized for various inflammatory conditions.

-

Skin Diseases: Topical applications of the leaves have been used for skin ailments.

Quantitative Data

Quantitative analysis of the alkaloid content in Justicia adhatoda has primarily focused on vasicine and vasicinone. Data for vasicinol is less common, as it is considered a minor alkaloid. The available data for the major alkaloids provides context for the potential concentration of vasicinol in traditional preparations.

| Plant Part | Alkaloid | Concentration (% w/w of dry plant material) | Reference |

| Leaves | Vasicine | 0.7332% | |

| Leaves | Vasicinone | 0.0436% | |

| Leaves | Vasicine | 1.14 ± 0.01 g/100 g | |

| in vitro Leaves | Vasicinone | 6.402 ± 0.010% | |

| in vivo Leaves | Vasicinone | 2.412 ± 0.139% |

Experimental Protocols

The following protocols are for the extraction and isolation of alkaloids from Justicia adhatoda. While these methods have been primarily optimized for vasicine, they can be adapted for the isolation of vasicinol due to their structural similarities. Further purification steps, such as preparative chromatography, would be necessary to isolate pure vasicinol.

General Alkaloid Extraction from J. adhatoda Leaves

This protocol outlines a common acid-base extraction method for enriching the alkaloid fraction from the plant material.

Materials:

-

Dried and powdered leaves of Justicia adhatoda

-

Hexane

-

Methanol

-

0.3% Acetic acid solution

-

Chloroform

-

Aqueous ammonia solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Defatting: Macerate the powdered leaves in hexane at room temperature overnight to remove fats and waxes. Filter the mixture and discard the hexane extract.

-

Extraction: Extract the defatted plant material with methanol using a hot percolation apparatus (e.g., Soxhlet) for 6 hours at the reflux temperature of methanol.

-

Filtration and Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Acid-Base Extraction: a. Wash the crude residue with n-hexane to remove any remaining non-polar impurities. b. Dissolve the residue in a 0.3% acetic acid solution. This will protonate the alkaloids, making them soluble in the aqueous acidic solution. c. Extract the acidic solution with chloroform to remove non-alkaloidal components. Discard the chloroform layer. d. Basify the aqueous layer with an aqueous ammonia solution to a pH of 9. This will deprotonate the alkaloids, making them soluble in organic solvents. e. Extract the basified aqueous solution with chloroform (3 x 100 mL). The alkaloids will partition into the chloroform layer. f. Combine the chloroform extracts and wash them with distilled water. g. Dry the chloroform extract over anhydrous sodium sulfate and concentrate it under reduced pressure to yield a semi-solid alkaloid-rich fraction.

Column Chromatography for Alkaloid Separation

Further separation of the individual alkaloids can be achieved using column chromatography.

Materials:

-

Alkaloid-rich fraction from the previous extraction

-

Silica gel (60-120 mesh)

-

Chloroform

-

Methanol

-

Glass column

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.

-

Sample Loading: Dissolve the alkaloid-rich fraction in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A typical gradient could be from 100:0 to 70:30 (chloroform:methanol).

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Pooling and Concentration: Combine the fractions containing the desired alkaloid (vasicinol) and concentrate them to obtain the purified compound. Vasicinone typically elutes first, followed by vasicine. Vasicinol, being more polar than vasicine, would be expected to elute with a higher concentration of methanol.

Signaling Pathways and Mechanism of Action

Direct experimental evidence for the specific signaling pathways modulated by vasicinol is limited. However, studies on the structurally similar alkaloids, vasicine and vasicinone, provide valuable insights into the potential mechanisms of action. The anti-inflammatory and bronchodilator effects of J. adhatoda extracts are likely mediated through the modulation of key inflammatory and smooth muscle relaxation pathways.

Anti-Inflammatory Pathways

The anti-inflammatory properties of J. adhatoda are attributed to its ability to suppress the production of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of Vasicinol via NF-κB pathway inhibition.

PI3K/Akt Signaling Pathway

Studies on vasicine have shown its involvement in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This pathway may also be relevant to the therapeutic effects of vasicinol.

References

- 1. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction, isolation, characterization, semi-synthesis and antiplasmodial activity of Justicia adathoda leaves | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quercetin: A Bioactive Flavonoid for Advanced Respiratory Health Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Quercetin, a naturally occurring flavonoid found in a variety of fruits and vegetables, has garnered significant scientific attention for its potent antioxidant, anti-inflammatory, and immunomodulatory properties. Extensive preclinical and emerging clinical evidence supports its therapeutic potential in a range of respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, acute lung injury (ALI), and pulmonary fibrosis. This technical guide provides an in-depth overview of the mechanisms of action of quercetin in respiratory health, supported by a compilation of quantitative data from key studies and detailed experimental protocols. Furthermore, this guide presents visualizations of the core signaling pathways modulated by quercetin, offering a valuable resource for researchers and professionals in the field of respiratory drug development.

Introduction

Respiratory diseases represent a significant global health burden, necessitating the development of novel and effective therapeutic strategies. Chronic inflammation, oxidative stress, and aberrant immune responses are central to the pathophysiology of many of these conditions. Bioactive compounds of natural origin offer a promising avenue for drug discovery, with quercetin emerging as a particularly compelling candidate. This polyphenolic compound has been shown to modulate key signaling pathways implicated in respiratory disease pathogenesis, thereby mitigating inflammation, reducing oxidative damage, and protecting against cellular injury. This guide aims to provide a comprehensive technical overview of the current state of research on quercetin for respiratory health, focusing on its molecular mechanisms, experimental validation, and potential for therapeutic application.

Mechanism of Action: Modulation of Key Signaling Pathways

Quercetin exerts its beneficial effects on respiratory health through the modulation of several critical intracellular signaling pathways. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its aberrant activation is a hallmark of many respiratory diseases. Quercetin has been demonstrated to effectively inhibit this pathway at multiple levels. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or cigarette smoke, quercetin can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][2][3][4]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress, or intervention with compounds like quercetin, disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx).[5]

Modulation of the TGF-β/SMAD Signaling Pathway in Pulmonary Fibrosis

In the context of pulmonary fibrosis, the Transforming Growth Factor-beta (TGF-β) signaling pathway plays a central role in the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM). Quercetin has been shown to interfere with this pathway. It can inhibit the phosphorylation of Smad2/3, key downstream mediators of TGF-β signaling, thereby preventing their nuclear translocation and the subsequent transcription of pro-fibrotic genes like collagen and α-smooth muscle actin (α-SMA).

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative effects of quercetin observed in various experimental models of respiratory disease.

Table 1: Effects of Quercetin on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)

| Model | Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | Reference |

| LPS-induced ALI (mice) | Control | 150 ± 12 | 250 ± 20 | 300 ± 25 | |

| LPS | 450 ± 35 | 700 ± 50 | 800 ± 60 | ||

| LPS + Quercetin (50 mg/kg) | 200 ± 18 | 350 ± 30 | 400 ± 35 | ||

| Cigarette Smoke-induced COPD (mice) | Control | 50 ± 5 | 80 ± 7 | 100 ± 10 | |

| Cigarette Smoke | 180 ± 15 | 250 ± 22 | 320 ± 28 | ||

| Cigarette Smoke + Quercetin (10 mg/kg) | 90 ± 8 | 130 ± 11 | 160 ± 15 | ||

| Bleomycin-induced Pulmonary Fibrosis (rats) | Control | 30 ± 4 | 60 ± 5 | 80 ± 7 | |

| Bleomycin | 120 ± 10 | 200 ± 18 | 250 ± 21 | ||

| Bleomycin + Quercetin (100 mg/kg) | 50 ± 6 | 90 ± 8 | 110 ± 10 |

Table 2: Effects of Quercetin on Oxidative Stress Markers in Lung Tissue

| Model | Treatment | Malondialdehyde (MDA, nmol/mg protein) | Superoxide Dismutase (SOD, U/mg protein) | Glutathione (GSH, µmol/g tissue) | Reference |

| LPS-induced ALI (mice) | Control | 1.2 ± 0.1 | 150 ± 12 | 5.5 ± 0.4 | |

| LPS | 3.5 ± 0.3 | 80 ± 7 | 2.8 ± 0.2 | ||

| LPS + Quercetin (50 mg/kg) | 1.8 ± 0.15 | 120 ± 10 | 4.5 ± 0.3 | ||

| Cigarette Smoke-induced COPD (mice) | Control | 0.8 ± 0.07 | 200 ± 15 | 8.2 ± 0.6 | |

| Cigarette Smoke | 2.5 ± 0.2 | 110 ± 9 | 4.1 ± 0.3 | ||

| Cigarette Smoke + Quercetin (10 mg/kg) | 1.2 ± 0.1 | 170 ± 13 | 6.8 ± 0.5 |

Table 3: Effects of Quercetin in a Pilot Clinical Trial in COPD Patients

| Parameter | Placebo (change from baseline) | Quercetin (2000 mg/day) (change from baseline) | p-value | Reference |

| BALF IL-8 (pg/mL) | +10.5 ± 5.2 | -25.8 ± 8.1 | <0.05 | |

| BALF IL-1β (pg/mL) | +2.1 ± 1.0 | -5.3 ± 1.5 | <0.05 | |

| BALF 8-isoprostane (pg/mL) | +8.2 ± 3.5 | -15.1 ± 4.2 | <0.05 | |

| Serum SP-D (ng/mL) | +5.6 ± 2.1 | -12.4 ± 3.8 | <0.05 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for future research.

In Vivo Model: Cigarette Smoke-Induced COPD in Mice

Protocol Details:

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are used. They are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Grouping and Treatment: Mice are randomly divided into three groups: a control group receiving the vehicle (e.g., 0.5% carboxymethylcellulose), a cigarette smoke (CS) group receiving the vehicle, and a CS + quercetin group receiving quercetin (10 mg/kg body weight) suspended in the vehicle. Quercetin or vehicle is administered daily by oral gavage.

-

Cigarette Smoke Exposure: The CS and CS + quercetin groups are exposed to whole-body cigarette smoke from 12 commercial filtered cigarettes per day for 60 consecutive days in a specially designed exposure chamber.

-

Sample Collection: 24 hours after the final exposure, mice are euthanized. Blood is collected via cardiac puncture. The lungs are lavaged to collect bronchoalveolar lavage fluid (BALF). Lung tissues are then harvested for histological, biochemical, and molecular analyses.

-

Analysis:

-

BALF: Total and differential cell counts are performed. Cytokine levels (e.g., IL-1β, IL-6, TNF-α) are quantified using ELISA kits.

-

Lung Tissue: One lobe is fixed in 10% formalin for histological examination (H&E and Masson's trichrome staining). The remaining tissue is homogenized for the measurement of oxidative stress markers (MDA, SOD, GSH) and for Western blot analysis of proteins in the NF-κB and Nrf2 pathways.

-

In Vitro Model: LPS-Induced Inflammation in A549 Human Lung Epithelial Cells

Protocol Details:

-

Cell Culture: A549 cells, a human alveolar basal epithelial cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure: Cells are seeded into appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of quercetin (e.g., 10, 20, 50 µM) for 2 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Sample Collection and Analysis:

-

Cell Viability: Cell viability is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity of quercetin.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the culture supernatant are measured by ELISA.

-

Western Blot Analysis: Cell lysates are prepared, and the expression and phosphorylation status of key proteins in the NF-κB (e.g., p-p65, IκBα) and Nrf2 (e.g., Nrf2, HO-1) pathways are determined by Western blotting.

-

RT-qPCR: RNA is extracted from the cells, and the mRNA expression of target genes is quantified by real-time quantitative polymerase chain reaction (RT-qPCR).

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of quercetin as a therapeutic agent for a variety of respiratory diseases. Its multifaceted mechanism of action, targeting key pathways of inflammation and oxidative stress, makes it a promising candidate for further drug development. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to build upon the existing knowledge.

Future research should focus on several key areas. Larger, well-controlled clinical trials are needed to definitively establish the efficacy and optimal dosage of quercetin in patients with respiratory diseases such as COPD and asthma. Further investigation into the bioavailability of quercetin and the development of novel delivery systems could enhance its therapeutic potential. Additionally, exploring the synergistic effects of quercetin with existing respiratory medications may lead to more effective combination therapies. A deeper understanding of the intricate molecular interactions of quercetin within the complex cellular environment of the lungs will be crucial for translating the promising preclinical findings into tangible clinical benefits.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Protective mechanism of quercetin and its derivatives in viral-induced respiratory illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin attenuates inflammation in LPS-induced lung epithelial cells via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Vasicinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Vasicinol, a pyrroloquinazoline alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

Vasicinol, also known as 6-Hydroxypeganine, is a naturally occurring alkaloid primarily isolated from plants such as Adhatoda vasica (also known as Justicia adhatoda) and Peganum harmala.[1][2][3] It is structurally related to the more abundant alkaloid, vasicine.[4][5] The absolute stereochemistry of (+)-Vasicinol has been determined to have the 3S-configuration.

Chemical Structure:

-

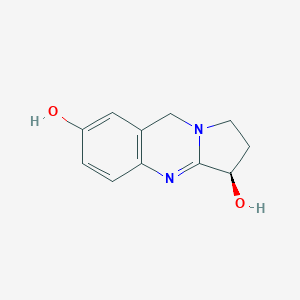

IUPAC Name: (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol

-

Molecular Formula: C₁₁H₁₂N₂O₂

-

Canonical SMILES: C1CN2CC3=C(C=CC(=C3)O)N=C2C1O

-

InChI Key: WEFMOGRHGUPGMA-JTQLQIEISA-N

The structure of Vasicinol is characterized by a tetracyclic pyrrolo[2,1-b]quinazoline core, with hydroxyl groups at the C3 and C7 positions.

Physicochemical Properties

Vasicinol is typically a powder and is soluble in a range of organic solvents. A summary of its key chemical and physical properties is provided below.

Table 1: General and Physicochemical Properties of Vasicinol

| Property | Value | Citation(s) |

| CAS Number | 5081-51-6 | |

| Molecular Weight | 204.22 g/mol | |

| Physical Description | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| logP (Computed) | 0.608 | |

| Topological Polar Surface Area (TPSA) | 52.57 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 0 |

Spectroscopic Data

The structure of Vasicinol has been elucidated using various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectroscopic Data for Vasicinol

| Technique | Data Summary | Citation(s) |

| Mass Spectrometry (MS) | Purity and molecular weight are confirmed by MS analysis. It is a known metabolite of Vasicine. | |

| Nuclear Magnetic Resonance (NMR) | The structure was elucidated on the basis of NMR analysis. ¹H-NMR and ¹³C-NMR data are used to confirm the pyrroloquinazoline scaffold and the position of substituents. | |

| Infrared (IR) Spectroscopy | IR spectra would be expected to show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=N, and C-O functional groups, similar to related alkaloids. |

Biological Activities and Potential Therapeutic Applications

Vasicinol has demonstrated several biological activities, making it a compound of interest for further pharmacological investigation. It is a known metabolite of vasicine, which itself has a wide range of reported effects.

Table 3: Reported Biological Activities and Quantitative Data for Vasicinol

| Activity | Target/Assay | IC₅₀ / Kᵢ Value | Notes | Citation(s) |

| Sucrase Inhibition | Rat intestinal sucrase | 250 µM (IC₅₀) | Reversible and competitive inhibitor. Suggests potential for treating metabolic disorders. | |

| Sucrase Inhibition | Rat intestinal sucrase | 183 µM (Kᵢ) | Kinetic data revealed a competitive inhibition mechanism. | |

| Angiotensin-converting Enzyme (ACE) Inhibition | ACE | 6.45 mM (IC₅₀) | Suggests potential antihypertensive properties. | |

| Antifertility Effects | Dysdercus koenigii and Tribolium castaneum | Not specified | Causes blocking of oocytes in the oviduct. |

The inhibitory actions of Vasicinol on key enzymes like sucrase and ACE suggest its potential as a lead compound for developing treatments for metabolic disorders and hypertension.

Caption: Biological targets and potential therapeutic outcomes of Vasicinol.

Experimental Protocols

Isolation of Vasicinol from Adhatoda vasica

Vasicinol is typically isolated from the leaves of Adhatoda vasica using an enzyme assay-guided fractionation approach.

Methodology:

-

Extraction: The dried leaves of A. vasica are subjected to extraction with a polar solvent, typically methanol.

-

Fractionation: The crude methanolic extract is fractionated. This process is guided by testing the sucrase inhibitory activity of each fraction to identify the most active ones.

-

Chromatography: The active fraction is subjected to further purification using column chromatography techniques (e.g., over silica gel) to isolate the pure compounds.

-

Structure Elucidation: The chemical structure of the isolated Vasicinol is then confirmed using standard spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for the isolation of Vasicinol from Adhatoda vasica.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory potential of Vasicinol was evaluated using an Ultra-Performance Liquid Chromatography (UPLC)-Diode Array Detector (DAD) based bio-screening assay.

Methodology:

-

Assay Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the enzymatic action of ACE. An inhibitor will reduce the amount of hippuric acid formed.

-

Incubation: A mixture containing ACE enzyme, the substrate (HHL), and the test compound (Vasicinol) in a suitable buffer is incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The enzymatic reaction is stopped, typically by adding a strong acid like HCl.

-

Quantification: The reaction mixture is analyzed by UPLC-DAD to separate and quantify the amount of hippuric acid produced.

-

IC₅₀ Determination: The concentration of Vasicinol that inhibits 50% of the ACE activity (IC₅₀ value) is determined by testing a range of concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Vasicinol is a pyrroloquinazoline alkaloid with a well-defined chemical structure and a range of interesting biological activities. Its inhibitory effects on sucrase and ACE highlight its potential for development as a therapeutic agent for metabolic diseases and hypertension. The established protocols for its isolation and bioactivity screening provide a solid foundation for further research and development efforts by scientists and drug development professionals.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Potential Fetal Hemoglobin (HbF) Inducers for Hemoglobinopathies

This technical guide provides a comprehensive overview of the current landscape of fetal hemoglobin (HbF) inducers as a therapeutic strategy for β-hemoglobinopathies, such as sickle cell disease (SCD) and β-thalassemia. The induction of HbF can ameliorate the clinical severity of these genetic disorders.[1][2] In SCD, HbF inhibits the polymerization of sickle hemoglobin (HbS), and in β-thalassemia, it can compensate for the reduced or absent production of adult hemoglobin (HbA), thereby decreasing the imbalance between α- and non-α-globin chains.[2][3][4] This document details the various classes of HbF-inducing agents, their mechanisms of action, relevant quantitative data, key experimental protocols, and the signaling pathways involved.

Classes of Pharmacological HbF Inducers

A diverse range of pharmacological agents that induce HbF expression through various molecular and cell signaling mechanisms have been identified. These compounds are often repurposed or repositioned drugs, which facilitates their transition from laboratory research to clinical application.

Hydroxyurea (HU)

Hydroxyurea is the first FDA-approved drug for the treatment of sickle cell disease. Its primary mechanism of action involves the upregulation of γ-globin gene expression in erythroid cells. While clinically effective, its exact mechanism remains incompletely understood, though it is known to act as a nitric oxide (NO) donor and activate p38 MAPK and cGMP signaling pathways.

Epigenetic Modifiers

Epigenetic regulation plays a crucial role in silencing the γ-globin genes after birth. Consequently, drugs that target these epigenetic mechanisms are a major focus of research.

Histone Deacetylase (HDAC) Inhibitors: HDACs are involved in the epigenetic silencing of γ-globin genes. Inhibitors like butyrate and its derivatives (e.g., sodium phenylbutyrate, arginine butyrate) have been shown to increase γ-globin gene transcription. Vorinostat, a pan-HDAC inhibitor, has also been identified as a potent inducer of γ-globin and is being explored as a potential therapy for both β-thalassemia and SCD. Recently, novel cereblon-based molecules have been developed to induce targeted degradation of HDAC1 and HDAC2, showing promising results in inducing γ-globin expression at concentrations significantly lower than HU.

DNA Methyltransferase (DNMT) Inhibitors: Demethylating agents like 5-azacytidine and decitabine were among the first compounds shown to induce HbF. They are potent HbF inducers, but their use is often limited by concerns over potential carcinogenic effects.

Histone Methyltransferase (HMT) Inhibitors: The EHMT1/2 inhibitor UNC0638 has demonstrated strong HbF-inducing activity in erythroid cell cultures, showing a synergistic effect when combined with pomalidomide or decitabine.

Immunomodulatory Drugs (IMiDs)

Thalidomide and its more potent, less toxic derivative, pomalidomide, are effective HbF inducers. Pomalidomide, in particular, has been shown to increase HbF levels in both in vitro models and in a humanized mouse model of SCD without causing myelosuppression.

Newer and Investigational Agents

FTX-6058: This is a potent and orally active purine-based HbF inducer. Early clinical trial data showed a dose-dependent increase in γ-globin mRNA levels and F-reticulocytes.

NRF2 Activators: The NRF2/antioxidant response element (ARE) signaling pathway has been identified as a novel target for HbF induction. Activators of this pathway, such as tert-butylhydroquinone (tBHQ), have been shown to increase γ-globin mRNA.

PTEN and EZH Inhibitors: A CRISPR knockout screen identified PTEN and EZH as novel repressors of γ-globin. Small-molecule inhibitors of these targets were shown to significantly induce HbF in primary erythroid cells from healthy donors and β-thalassemia patients.

Quantitative Data on HbF Induction

The following tables summarize the quantitative effects of various HbF inducers from in vitro and in vivo studies.

Table 1: In Vitro and Preclinical Data for Select HbF Inducers

| Compound/Drug | Model System | Key Results | Citation(s) |

| Hydroxyurea (HU) | β-thalassemia patients | 2- to 9-fold increase in γ-mRNA. | |

| Vorinostat | Human erythroid cells | Downregulates α-globin, induces γ-globin. | |

| UNC0638 | Erythroid precursors (β⁰-thalassemia/HbE) | 25.5 ± 4.2% increase in HbF above baseline. | |

| Pomalidomide | Humanized SCD mouse model | Increased HbF production without myelosuppression. | |

| FTX-6058 (20 mg dose) | Healthy volunteers (Phase I) | Mean 5.6-fold increase in γ-globin mRNA by day 14. | |

| FTX-6058 (30 mg dose) | Healthy volunteers (Phase I) | Mean 6.2-fold increase in γ-globin mRNA by day 14. | |

| PTEN Inhibitor (bpV) | CD34+ cells (HbE/β-thalassemia) | 7.5% induction of HbF. | |

| EZH Inhibitor (Taze) | CD34+ cells (HbE/β-thalassemia) | 22% induction of HbF. | |

| ARP-49 (500 nM) | HUDEP-2 cells | 2.6-fold higher HBG1/2 expression than HU. | |

| Compound 1 (A. vasica) | K562 cells | 15.76-fold increase in F-cells (91.37% positive). | |

| Compound 2 (A. vasica) | K562 cells | 9.95-fold increase in F-cells (83.65% positive). |

Table 2: Clinical Trial Data for Select HbF Inducers

| Compound/Drug | Patient Population | Key Results | Citation(s) |

| Hydroxyurea | β-thalassemia | Elevations in HbF level from baseline ranged from 1% to 90%, averaging 20%. | |

| Arginine Butyrate | β-thalassemia & SCD | Increased HbF levels. | |

| Decitabine | β-thalassemia intermedia | Increased total hemoglobin from 78.8 to 90.4 g/L; increased absolute HbF from 36.4 to 42.9 g/L. |

Key Signaling Pathways in HbF Induction

The induction of γ-globin expression is mediated by a complex network of signaling pathways. Several HbF inducers converge on these pathways to exert their effects. The main signaling pathways include the Janus kinase/Signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-kinase (PI3K) pathways, which can be triggered by erythropoietin (EPO).

p38 MAPK Pathway

The p38 MAPK pathway is a crucial stress-activated pathway involved in γ-globin regulation. A number of HbF inducers, including hydroxyurea and various HDAC inhibitors like butyrate, activate this pathway, leading to increased γ-globin expression. Conversely, the ERK MAPK pathway often acts as a negative regulator.

Caption: The p38 MAPK pathway is activated by HbF inducers, leading to increased γ-globin expression.

Nitric Oxide (NO) / cGMP Pathway

Hydroxyurea is metabolized to nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). This signaling cascade can activate transcription factors like c-Fos and c-Jun, which in turn regulate γ-globin expression.

References

Quercetin: A Natural Angiotensin-Converting Enzyme Inhibitor for Renovascular Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of quercetin, a flavonoid with demonstrated angiotensin-converting enzyme (ACE) inhibitory properties. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring natural compounds for the management of hypertension and cardiovascular diseases. This document synthesizes quantitative data from in vitro and in vivo studies, details experimental methodologies, and illustrates key signaling pathways and workflows.

Introduction: The Potential of Natural ACE Inhibitors

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, and Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase within this cascade.[1][2] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II elevates blood pressure by increasing peripheral resistance, heart rate, and cardiac output.[3] Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension.[3] While synthetic ACE inhibitors are widely used, they can be associated with side effects such as a dry cough and skin rashes. This has spurred research into natural ACE inhibitors, which are considered to be milder and safer alternatives.

Flavonoids, a class of polyphenolic compounds found in many plants, have emerged as promising natural ACE inhibitors. Among these, quercetin has been extensively studied for its antihypertensive effects.

Quantitative Data on ACE Inhibitory Activity

The ACE inhibitory potential of quercetin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings for comparative analysis.

Table 1: In Vitro ACE Inhibitory Activity of Quercetin and Related Flavonoids

| Compound | IC50 (µM) | Assay Method | Reference |

| Quercetin | 43 | Fluorimetric | |

| Luteolin | 23 | Fluorimetric | |

| Rutin | 64 | Fluorimetric | |

| Kaempferol | 178 | Fluorimetric | |

| Apigenin K | 196 | Fluorimetric | |

| Rhoifolin | 183 | Fluorimetric | |

| Quercetin-3-glucuronic acid | 27 | Fluorimetric | |

| Quercetin (rhACE2) | 4.48 | Fluorimetric |

IC50: The concentration of the compound required to inhibit 50% of the enzyme's activity. rhACE2: recombinant human Angiotensin-Converting Enzyme 2.

Table 2: In Vivo Antihypertensive Effects of Quercetin in Spontaneously Hypertensive Rats (SHR)

| Parameter | Dosage | Duration | Result | Reference |

| Systolic Blood Pressure | 10 mg/kg/day (oral) | 5 weeks | -18% reduction | |

| Diastolic Blood Pressure | 10 mg/kg/day (oral) | 5 weeks | -23% reduction | |

| Mean Arterial Blood Pressure | 10 mg/kg/day (oral) | 5 weeks | -21% reduction | |

| Heart Rate | 10 mg/kg/day (oral) | 5 weeks | -12% reduction | |

| Blood Pressure | 10, 30, and 60 mg/L in drinking water | 7 weeks | Significant decrease with medium and high doses |

Experimental Protocols

This section details the methodologies employed in the key experiments cited, providing a framework for the replication and extension of these studies.

In Vitro ACE Inhibition Assay (Fluorimetric Method)

This protocol is a generalized procedure based on commonly used fluorimetric assays for determining ACE inhibitory activity.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) or o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

-

Test compound (e.g., Quercetin) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 150 mM Tris-HCl buffer with 1.125 M NaCl, pH 8.3)

-

o-phthaldialdehyde (OPA) for HHL substrate

-

96-well microplates

-

Microplate fluorimeter

Procedure:

-

Prepare a working solution of ACE in the assay buffer.

-

In a 96-well microplate, add the test compound at various concentrations.

-